molecular formula C13H18ClNO B2580147 Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride CAS No. 2413868-98-9

Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride

Cat. No.: B2580147
CAS No.: 2413868-98-9
M. Wt: 239.74
InChI Key: TWCBNOVLZABJAN-UHFFFAOYSA-N
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Description

Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride is a spirocyclic compound that features a unique structure where a chromene ring is fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride typically involves the formation of the spiro linkage through cyclization reactions. One common method is the condensation of chromene derivatives with piperidine under acidic or basic conditions. Catalysts such as palladium or other transition metals are often used to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene ring can yield quinone derivatives, while reduction of the piperidine ring can produce secondary amines .

Scientific Research Applications

Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex spirocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: It is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to achieve therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride is unique due to its specific spiro linkage and the presence of both chromene and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .

Biological Activity

Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antibacterial effects, potential as a G-protein-coupled receptor agonist, and other pharmacological activities.

Chemical Structure and Synthesis

The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that includes a chromene and piperidine moiety. The synthesis of spiro[2,3-dihydrochromene-4,4'-piperidine] derivatives has been achieved through various methods, including cyclization reactions involving appropriate precursors and catalysts.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. A series of spirochromanone derivatives demonstrated significant inhibitory effects against various pathogenic bacteria. For instance, compounds derived from this scaffold showed EC50 values ranging from 0.78 μg/mL to 3.48 μg/mL against bacterial strains, indicating potent antibacterial activity .

Mechanism of Action:

  • The mechanism involves disruption of bacterial membrane integrity by altering lipid composition and increasing permeability .
  • Gene expression analysis revealed that these compounds interfere with fatty acid synthesis pathways in bacteria, targeting genes such as ACC and Fab family genes .

2. G-Protein-Coupled Receptor (GPCR) Agonism

Another significant aspect of the biological activity of this compound is its role as an agonist for GPR119, a GPCR implicated in glucose metabolism and insulin secretion. Research has shown that certain derivatives can effectively activate GPR119 with an EC50 value as low as 54 nM .

In Vivo Studies:

  • In vivo tests using C57BL/6N mice demonstrated that one lead compound reduced glucose excursion in a dose-dependent manner during oral glucose tolerance tests at doses as low as 3 mg/kg .

3. Other Pharmacological Activities

Beyond antibacterial and GPCR activation, this compound exhibits other pharmacological properties:

  • Antioxidant Activity: Some derivatives have shown potential as radical scavengers, contributing to their therapeutic profiles.
  • Cytotoxicity: Preliminary studies indicate varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into their anticancer potential.

Research Findings and Case Studies

A summary of key findings from various studies is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AntibacterialEC50 values between 0.78 μg/mL - 3.48 μg/mL against pathogenic bacteria; disruption of membrane integrity.
GPCR AgonismCompounds activated GPR119 with EC50 = 54 nM; reduced glucose levels in mice at 3 mg/kg dose.
CytotoxicityNotable cytotoxic effects on cancer cell lines; further studies needed for mechanisms.

Properties

IUPAC Name

spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13;/h1-4,14H,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIOZSBJCCEQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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